What are the chemical properties of Sodium 4-hydroxypentanoate?
What are the chemical properties of Sodium 4-hydroxypentanoate?
An In-depth Technical Guide to the Chemical Properties of Sodium 4-hydroxypentanoate
Foreword
To the dedicated researcher, scientist, and innovator in drug development, this document serves as a comprehensive technical guide on the chemical properties of Sodium 4-hydroxypentanoate. This molecule, situated at the intersection of sustainable chemistry and pharmacology, presents a unique profile worthy of in-depth study. As the sodium salt of 4-hydroxypentanoic acid (also known as γ-hydroxyvaleric acid or GHV), it is not only a derivative of the biomass-derived platform chemical γ-valerolactone (GVL) but also an analog of the potent neurotransmitter γ-hydroxybutyric acid (GHB).[1][2][3] This guide eschews a rigid template, instead adopting a structure that logically unfolds the molecule's characteristics, from its fundamental identity to its complex reactivity and biological context. Our objective is to provide a foundational resource that is both scientifically rigorous and practically applicable, empowering further research and development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the cornerstone of any scientific investigation. Sodium 4-hydroxypentanoate is a chiral molecule possessing a carboxylate anion and a secondary alcohol. Its identity is formally captured by the following descriptors.
| Identifier | Value | Source |
| IUPAC Name | sodium;4-hydroxypentanoate | [4] |
| CAS Number | 56279-37-9 | [4] |
| Molecular Formula | C₅H₉NaO₃ | [4] |
| Molecular Weight | 140.11 g/mol | [4] |
| Canonical SMILES | CC(CCC(=O)[O-])O.[Na+] | [4] |
| InChI Key | MEGFTCUCXBRUTB-UHFFFAOYSA-M | [4] |
The molecule's structure, featuring a hydroxyl group at the C-4 position, imparts specific reactivity and stereochemical considerations.
Caption: 2D structure of Sodium 4-hydroxypentanoate.
Physicochemical Characteristics
The physical and chemical properties of Sodium 4-hydroxypentanoate dictate its behavior in various systems, from reaction vessels to biological matrices. As an ionic salt, it is readily soluble in water and other polar solvents.[1] The properties of its parent acid are crucial for understanding its pH-dependent behavior.
| Property | Value | Source |
| pKa (4-hydroxypentanoic acid) | 4.686 (at 18 °C) | [1][5] |
| Appearance | Colorless to light yellow liquid (for parent acid) | [5] |
| Boiling Point (parent acid) | 277.3 °C (Predicted) | [5] |
| Density (parent acid) | 1.140 g/cm³ (Predicted) | [5] |
| XLogP3 (parent acid) | -0.2 | [6] |
| Hydrogen Bond Donor Count (parent acid) | 2 | [6] |
| Hydrogen Bond Acceptor Count (parent acid) | 3 | [6] |
The pKa value of ~4.69 indicates that in biological systems (pH ~7.4), the molecule will exist almost exclusively in its deprotonated, anionic (carboxylate) form. This has significant implications for its membrane permeability and interaction with biological targets.
Synthesis and Formation Pathways
Sodium 4-hydroxypentanoate is not typically synthesized directly but is formed via the neutralization of its parent acid, which can be sourced from renewable feedstocks.
Synthesis from Levulinic Acid
The most industrially relevant route begins with levulinic acid, a key platform chemical derived from lignocellulosic biomass.[1] The synthesis involves a two-step process:
-
Catalytic Hydrogenation: The ketone group of levulinic acid is selectively reduced to a secondary alcohol, yielding 4-hydroxypentanoic acid. This is typically achieved using a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C), under a hydrogen atmosphere.[1]
-
Neutralization: The resulting 4-hydroxypentanoic acid is then titrated with a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to yield the final sodium salt.
Caption: Key synthesis pathways for Sodium 4-hydroxypentanoate.
Formation from γ-Valerolactone (GVL)
An alternative and highly relevant formation route is the base-catalyzed hydrolysis (ring-opening) of γ-valerolactone (GVL).[7] GVL is itself a major value-added chemical produced from levulinic acid.[8] In the presence of a base like sodium hydroxide, the lactone ring readily opens to form Sodium 4-hydroxypentanoate. This reaction is reversible and exists in a pH-dependent equilibrium.[7]
Experimental Protocol: Synthesis via Hydrogenation of Levulinic Acid
-
Objective: To synthesize 4-hydroxypentanoic acid from levulinic acid for subsequent conversion to the sodium salt.
-
Materials:
-
Levulinic acid
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
Deionized water (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Prepare a solution of levulinic acid in deionized water (e.g., 10-20 wt%).[1]
-
Add the Ru/C catalyst to the solution (e.g., 1-5 wt% relative to levulinic acid).
-
Transfer the mixture to the high-pressure autoclave reactor.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas to eliminate all air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C) and begin vigorous stirring.
-
Maintain the reaction for a specified duration (e.g., 2-6 hours), monitoring hydrogen uptake to gauge reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Recover the reaction mixture and separate the catalyst by filtration. The resulting aqueous solution contains 4-hydroxypentanoic acid.
-
To obtain Sodium 4-hydroxypentanoate, the solution can be carefully neutralized by titration with a standardized NaOH solution to a pH of 7.0. The water can then be removed under reduced pressure if the solid salt is desired.
-
Chemical Reactivity and Stability
The bifunctional nature of Sodium 4-hydroxypentanoate governs its reactivity. The interplay between its hydroxyl and carboxylate groups is central, particularly its equilibrium with GVL.
pH-Dependent Equilibrium with γ-Valerolactone (GVL)
The most critical chemical property of Sodium 4-hydroxypentanoate in aqueous solution is its equilibrium with GVL.[7]
-
Under Basic or Neutral Conditions (pH > 6): The carboxyl group is deprotonated, forming the carboxylate anion. This ionic form is stable and the equilibrium strongly favors the open-chain Sodium 4-hydroxypentanoate.[7]
-
Under Acidic Conditions (pH < 4): The carboxylate is protonated to form the neutral carboxylic acid, 4-hydroxypentanoic acid. This allows for a rapid, acid-catalyzed intramolecular esterification (lactonization) where the hydroxyl group attacks the carboxylic acid, eliminating water and forming the stable five-membered ring of GVL.[1][9]
This dynamic is crucial for applications where pH control is paramount, such as in drug formulation or biomass processing.
Caption: The pH-dependent equilibrium between the salt and its lactone.
Stability Profile
-
Thermal Stability: As a salt, Sodium 4-hydroxypentanoate is expected to be a stable solid with a high melting point. In solution, upon heating under neutral or acidic conditions, its degradation pathway would primarily involve conversion to the more volatile GVL.
-
Hydrolytic Stability: The term 'hydrolytic stability' for this compound is nuanced. The carboxylate form is stable against hydrolysis. However, as described above, changes in pH can drive the equilibrium towards its parent acid and subsequent lactonization.[10] For practical purposes, in buffered solutions at pH 7 or higher, it can be considered hydrolytically stable.
Spectroscopic Analysis Workflow
Unambiguous structural confirmation of Sodium 4-hydroxypentanoate relies on a combination of spectroscopic techniques. The following workflow outlines the key methods and expected results for the analysis of the parent acid, 4-hydroxypentanoic acid, which is more amenable to analysis in common organic solvents.
Caption: A typical workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. For 4-hydroxypentanoic acid in a solvent like CDCl₃ or D₂O:
-
¹H NMR:
-
~1.2 ppm (doublet, 3H): The methyl protons (CH₃) at C-5, split by the proton on C-4.
-
~1.6-1.9 ppm (multiplet, 2H): The methylene protons (CH₂) at C-3.
-
~2.4 ppm (triplet, 2H): The methylene protons (CH₂) at C-2, adjacent to the carbonyl group.
-
~3.8-4.0 ppm (multiplet, 1H): The methine proton (CH) at C-4, bearing the hydroxyl group.
-
Variable (broad singlet, 2H): The protons of the carboxylic acid (COOH) and hydroxyl (OH) groups. Their chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR:
-
Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
-
~23 ppm: C-5 (CH₃)
-
~30-35 ppm: C-2 and C-3 (CH₂)
-
~65-70 ppm: C-4 (CH-OH)
-
~175-180 ppm: C-1 (C=O of the carboxylate/acid)
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
~3400-3200 cm⁻¹ (broad): A strong, broad absorption indicating the O-H stretching vibration of the hydroxyl group, likely hydrogen-bonded.[11]
-
~3300-2500 cm⁻¹ (very broad): O-H stretching of the carboxylic acid group.
-
~2970-2850 cm⁻¹ (medium): C-H stretching vibrations of the alkyl chain.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid group. For the sodium salt, this is replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch around 1610-1550 cm⁻¹ and a symmetric stretch around 1420-1300 cm⁻¹ .[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data. Using electrospray ionization (ESI) in negative mode for the sodium salt, the expected primary ion would be the [M-Na]⁻ anion at m/z 117.05, corresponding to the deprotonated 4-hydroxypentanoate. Fragmentation would likely involve the loss of water (H₂O) or carbon dioxide (CO₂).
Biological and Pharmacological Context
The chemical properties of Sodium 4-hydroxypentanoate are directly relevant to its biological activity, which is primarily understood through its relationship with GHB.
-
GHB Analogue: Sodium 4-hydroxypentanoate is the salt of 4-hydroxyvaleric acid (GHV), which is a known prodrug and analogue of γ-hydroxybutyric acid (GHB).[2][12] GHB is a neurotransmitter and a central nervous system (CNS) depressant that acts on both the GABA-B and dedicated GHB receptors.[2]
-
Potential Pharmacological Activity: Due to its structural similarity to GHB, Sodium 4-hydroxypentanoate is investigated for similar CNS depressant effects.[12] It is listed as a GHB receptor agonist.[12] This activity is critical for researchers in pharmacology and drug development exploring novel sedatives, hypnotics, or treatments for conditions like narcolepsy.[2]
-
Biopolymer Precursor: In the field of biotechnology, 4-hydroxypentanoic acid is of interest as a monomer that can be incorporated into polyhydroxyalkanoates (PHAs) by certain microorganisms.[1] PHAs are biodegradable polyesters with potential applications as sustainable plastics.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Sodium 4-hydroxypentanoate is classified as a substance that requires careful handling.
-
Hazards:
-
Precautions:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, or vapors.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Conclusion
Sodium 4-hydroxypentanoate is a chemically versatile molecule with significant properties that command the attention of researchers across multiple disciplines. Its synthesis from renewable resources like levulinic acid positions it as a sustainable chemical building block.[1] Its defining chemical characteristic is the pH-dependent equilibrium with its cyclic lactone form, GVL, which dictates its stability and reactivity in aqueous environments.[7] The spectroscopic signatures provide a clear fingerprint for its identification and analysis. Finally, its structural relationship to the neurotransmitter GHB confers a pharmacological profile of significant interest for drug development, while its role as a monomer for bioplastics highlights its potential in materials science.[1][12] This guide has provided a technical foundation upon which further, more specialized investigations can be built.
References
-
Depressant - Wikipedia. (n.d.). Retrieved from [Link]
-
Sodium 4-hydroxypentanoate. (n.d.). PubChem. Retrieved from [Link]
-
γ-Hydroxybutyric acid - Wikipedia. (n.d.). Retrieved from [Link]
-
(4S)-4-hydroxypentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Sodium 5-hydroxypentanoate. (n.d.). PubChem. Retrieved from [Link]
- Al-Naddaf, Q., et al. (2023). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters.
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]
-
Reversible ring opening of (S)-GVL at different pH. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Hydroxyvaleric acid. (n.d.). PubChem. Retrieved from [Link]
- Degradation of sodium co-intercalation chemistry and ether-derived interphase on graphite anodes during calendar aging. (2022). Energy & Environmental Science (RSC Publishing).
-
γ-Valerolactone - Wikipedia. (n.d.). Retrieved from [Link]
- (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses Procedure.
- Huang, X. (2021). An Examination of γ-valerolactone Ring Opening and Decarboxylation in Multiphase System and Over Various Solid Acid Catalysts.
- Lagutina, E. A., et al. (2024). Features of the Thermal Degradation of Sodium Hyaluronates with Different Molecular Weights.
- Horsman, G. P., et al. (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.
- Voigt, J., & Kümmerer, K. (2021).
- Salt Analysis. (n.d.).
-
GVL synthetic pathway. 4‐HPA=4‐hydroxypentanoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. Retrieved from [Link]
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
- Snape, T. J., et al. (2010).
- Analytical Techniques:IR, NMR, Mass Spect - Part 3 of 4 Exam Prep. (n.d.). Pearson.
-
4-hydroxypentanoic acid, 13532-37-1. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Sodium 4-Hydroxy-4-methylpentanoate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxypentanoic Acid | High-Purity Reagent [benchchem.com]
- 4. Sodium 4-hydroxypentanoate | C5H9NaO3 | CID 23709111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxyvaleric acid | 13532-37-1 [chemicalbook.com]
- 6. 4-Hydroxyvaleric acid | C5H10O3 | CID 114539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 9. "An Examination of γ-valerolactone Ring Opening and Decarboxylation in " by Xinlei Huang [surface.syr.edu]
- 10. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Depressant - Wikipedia [en.wikipedia.org]

